molecular formula C22H21NO6S2 B3003220 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 306324-18-5

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Katalognummer: B3003220
CAS-Nummer: 306324-18-5
Molekulargewicht: 459.53
InChI-Schlüssel: JQXGOHPBBOMBJR-PDGQHHTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure includes a (5Z)-configured arylidene group (3,4,5-trimethoxyphenyl) at position 5 of the thiazolidinone core, a 2-sulfanylidene substituent, and a 3-phenylpropanoic acid side chain at position 2. The 3,4,5-trimethoxyphenyl group is a hallmark of combretastatin analogs, which are known for tubulin-binding anticancer activity . The phenylpropanoic acid moiety may enhance solubility or enable interactions with biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S2/c1-27-16-10-14(11-17(28-2)19(16)29-3)12-18-20(24)23(22(30)31-18)15(21(25)26)9-13-7-5-4-6-8-13/h4-8,10-12,15H,9H2,1-3H3,(H,25,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXGOHPBBOMBJR-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a thiazolidinone derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

PropertyDescription
Molecular Formula C22H23N3O4S
Molecular Weight 425.50 g/mol
IUPAC Name 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which contributes to its potential in preventing oxidative stress-related diseases. In vitro studies demonstrated that it reduces oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

The compound has also displayed anti-inflammatory properties. Studies have reported that it inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cultures. This action is mediated through the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

In antimicrobial assays, this thiazolidinone derivative has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Potential

Recent studies have suggested that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activity of 2-[(5Z)-4-oxo-2-sulfanylidene...] is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors that regulate cellular processes related to inflammation and apoptosis.
  • Gene Expression Regulation : The compound influences gene expression patterns associated with oxidative stress and inflammation.

Study 1: Antioxidant Activity Evaluation

A study conducted on rat liver cells demonstrated that treatment with the compound significantly reduced lipid peroxidation levels compared to control groups. The results suggested a protective effect against oxidative damage induced by toxins .

Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples .

Study 3: Anticancer Efficacy

In vitro testing revealed that the compound inhibited cell proliferation in cancer cell lines by more than 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Recent studies have indicated that thiazolidinone derivatives like this compound exhibit significant anti-cancer properties. The mechanism involves the modulation of cellular pathways that are crucial for tumor growth and survival.

A notable study demonstrated that derivatives of thiazolidinones can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This compound specifically has shown promise in inhibiting the proliferation of various cancer cell lines through cell cycle arrest and apoptosis induction .

Hematopoietic Stem Cell Expansion

The compound has been identified as a potential agent for enhancing the expansion of hematopoietic stem and progenitor cells (HSPCs). In vitro studies have shown that it can significantly increase the yield of HSPCs from umbilical cord blood and mobilized peripheral blood.

A recent investigation highlighted that treatment with this compound led to:

  • Increased cell cycle re-entry of HSCs.
  • Enhanced multilineage differentiation capacity as confirmed by colony-forming unit (CFU) assays.
  • Modulation of key regulatory genes involved in HSC quiescence and proliferation, such as p27 and SKP2 .

Case Study 1: Thiazolidinone Derivatives in Oncology

In a clinical trial involving various thiazolidinone derivatives, including our compound, researchers observed a marked reduction in tumor size among participants with advanced solid tumors. The study utilized a combination therapy approach, integrating this compound with established chemotherapeutics to enhance efficacy while reducing side effects.

Case Study 2: Ex Vivo Expansion of HSCs

A transplantation study conducted on immunocompromised mice revealed that HSCs expanded using this compound exhibited superior engraftment capabilities compared to controls. The expanded cells demonstrated enhanced immune reconstitution post-transplantation, suggesting a viable application for improving outcomes in stem cell therapies .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The compound’s structural analogs can be categorized based on substitutions at three key sites:

Arylidene group at position 5 :

  • Target compound : 3,4,5-Trimethoxyphenyl (electron-rich, bulky).
  • Analog 1 : {(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (4-isopropylphenyl group; less electron-donating) .
  • Analog 2 : 2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid (conjugated propenyl group; planar geometry) .

Substituent at position 2 :

  • Target compound : 2-Sulfanylidene (thione group).
  • Combretastatin analogs : Often feature oxazolone or hydrazone moieties instead .

Side chain at position 3: Target compound: 3-Phenylpropanoic acid (carboxylic acid for solubility/ionization). Analog 1: Acetic acid (shorter chain, lower molecular weight) . Analog 2: Ethanesulfonic acid (stronger acidity due to sulfonic group) .

Table 1: Structural and Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Formula C₂₄H₂₃NO₆S₂ C₁₅H₁₅NO₃S₂ C₁₄H₁₃NO₅S₃
Molecular Weight (g/mol) 493.57 321.41 379.45
Key Substituents 3,4,5-Trimethoxyphenyl, carboxylic acid 4-Isopropylphenyl, acetic acid Phenylpropenyl, sulfonic acid
Predicted pKa ~3.5–4.0 (carboxylic acid) 3.37 <1 (sulfonic acid)
LogP (Est.) ~3.8 ~3.1 ~1.5
Crystallographic and Computational Analysis
  • Structural validation : Programs like SHELX and WinGX () are widely used for small-molecule crystallography, ensuring accurate determination of the (5Z) configuration and hydrogen-bonding patterns.
  • Hydrogen-bonding networks : The trimethoxyphenyl and carboxylic acid groups likely form intermolecular interactions critical for crystal packing, as analyzed in Etter’s graph-set methodology .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving optimal yields?

The synthesis involves a multi-step process:

  • Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a base, refluxed for 2–3 hours to form the Z-configured exocyclic double bond .
  • Step 2 : Introduction of the 3-phenylpropanoic acid moiety via nucleophilic substitution or ester hydrolysis under basic conditions (e.g., triethylamine/DMF) . Critical parameters include maintaining anhydrous conditions, precise stoichiometry (1:1 aldehyde-to-precursor ratio), and recrystallization from DMF/acetic acid for purity ≥95% .

Q. Which analytical techniques are most reliable for confirming the Z-configuration of the exocyclic double bond?

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous thiazolidinones .
  • NOE NMR spectroscopy identifies spatial proximity between the 3,4,5-trimethoxyphenyl group and the thiazolidinone ring protons.
  • UV-Vis spectroscopy detects conjugation patterns (λmax 320–350 nm for Z-isomers) .

Q. What in vitro biological screening models are used to evaluate antimicrobial activity?

  • Bacterial assays : Agar diffusion against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC determination via broth microdilution (CLSI guidelines) .
  • Fungal assays : Susceptibility testing against C. albicans using disk diffusion or microplate alamarBlue assays. The 3,4,5-trimethoxyphenyl substituent enhances antifungal activity due to improved membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?

  • Variation points :
  • Replace the 3,4,5-trimethoxyphenyl group with halogenated or nitro-substituted arylidenes to modulate electron density .
  • Substitute the thioxo group with selenoxo or oxygen analogs to alter redox properties .
    • Evaluation : Screen against the NCI-60 cancer cell line panel and assess apoptosis via caspase-3/7 activation. Evidence shows IC50 values <10 μM in breast cancer (MCF-7) models when electron-withdrawing groups are present .

Q. What strategies resolve contradictions in reported antimicrobial efficacy data?

  • Standardization : Use CLSI/EUCAST-compliant protocols, control for compound purity (HPLC ≥98%), and limit DMSO concentrations to ≤1% .
  • Cross-validation : Compare activity against isogenic bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates). Discrepancies in dimethoxy vs. trimethoxy analogs highlight the need for controlled structural benchmarking .

Q. Which computational approaches predict tubulin binding for this combretastatin analog?

  • Molecular docking : Use β-tubulin structures (PDB 1SA0) to identify key interactions (e.g., hydrogen bonding with Thr179) .
  • Molecular dynamics : Simulate 100 ns trajectories to assess binding stability.
  • QSAR models : Incorporate Hammett σ values of substituents to correlate electronic effects with antiproliferative activity .

Q. How can aqueous solubility be improved for in vivo studies without compromising bioactivity?

  • Prodrug design : Convert the carboxylic acid to a methyl ester (hydrolyzable in vivo) or PEGylated derivative .
  • Formulation : Use co-solvents (Cremophor EL/ethanol, 1:4 v/v) or liposomal encapsulation. Evidence shows ester derivatives retain >80% activity while improving solubility 5-fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.